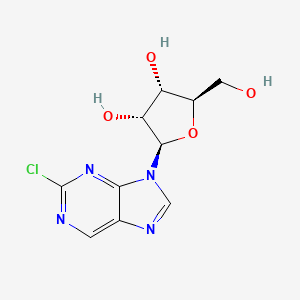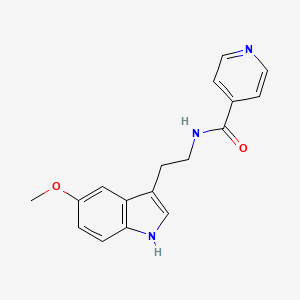![molecular formula C20H21NO B11839280 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde CAS No. 405274-91-1](/img/structure/B11839280.png)
1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family Indole derivatives are significant in various fields due to their biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde typically involves the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position, followed by conversion to an N-Boc derivative. The aldehyde group is then introduced using n-BuLi as a base and DMF as an electrophile in anhydrous THF at -78°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of necessary reagents and maintaining reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carboxylic acid.
Reduction: 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terfenadine: An antihistamine drug with a similar core scaffold.
Butenafine: A synthetic antifungal agent with structural similarities.
Phenol, p-tert-butyl-: A related compound used in various chemical applications.
Uniqueness
1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde is unique due to its specific indole structure combined with a tert-butylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
405274-91-1 |
|---|---|
Molekularformel |
C20H21NO |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
1-[(4-tert-butylphenyl)methyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C20H21NO/c1-20(2,3)17-10-8-15(9-11-17)12-21-13-16(14-22)18-6-4-5-7-19(18)21/h4-11,13-14H,12H2,1-3H3 |
InChI-Schlüssel |
LXRGEFIVLOHFRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





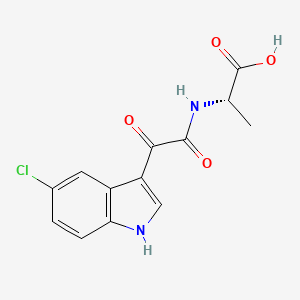
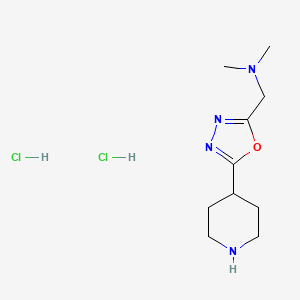

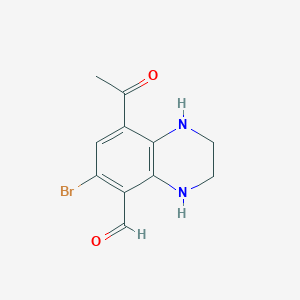


![4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11839247.png)
